TCO-PEG4-Acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

TCO-PEG4-Acid is synthesized through a series of chemical reactions involving the attachment of a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) chain. The process typically involves the following steps:

Activation of PEG: The PEG chain is activated using a suitable reagent such as succinic anhydride to introduce a carboxylic acid group.

Coupling with TCO: The activated PEG is then coupled with TCO using a coupling reagent like EDC or HATU to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG are activated using succinic anhydride.

Large-Scale Coupling: The activated PEG is coupled with TCO using industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

TCO-PEG4-Acid undergoes various chemical reactions, including:

Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.

Cycloaddition Reactions: The TCO moiety can participate in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines.

Common Reagents and Conditions

EDC or HATU: Used as coupling reagents for amide bond formation.

Tetrazines: Used in cycloaddition reactions with the TCO moiety.

Major Products Formed

Amide Derivatives: Formed through substitution reactions with primary amines.

Dihydropyridazine Linkages: Formed through cycloaddition reactions with tetrazines.

科学的研究の応用

Bioorthogonal Chemistry

One of the most significant applications of TCO-PEG4-acid is in bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder cycloaddition with tetrazines. This reaction is notable for its rapid kinetics and high selectivity, allowing researchers to label biomolecules without interfering with biological systems. The reaction rate constants are unparalleled compared to other bioorthogonal pairs, making this compound an ideal candidate for various labeling strategies .

Case Study: Labeling Antibody Fragments

In a study involving HER2-specific single-domain antibodies, this compound was used to derivatize antibody fragments efficiently. The conjugation resulted in high modification rates (up to 85%), demonstrating the effectiveness of this compound in enhancing the labeling efficiency of biomolecules .

Drug Delivery Systems

This compound has been employed in developing advanced drug delivery systems. Its ability to form stable conjugates with therapeutic agents allows for targeted delivery mechanisms that can improve drug efficacy while minimizing side effects.

Case Study: Targeted Radiotherapy

In research focusing on targeted radiotherapy, this compound was conjugated with radiolabeled compounds to create clickable radiocomplexes. These complexes demonstrated effective targeting of cancer cells while providing real-time imaging capabilities . Such applications highlight this compound's potential in enhancing the precision of therapeutic interventions.

Imaging Techniques

The compound's ability to facilitate specific labeling makes it valuable in imaging applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Case Study: Immuno-PET Imaging

A study reported the use of this compound conjugated to anti-CD44v6 antibodies for pretargeted PET imaging. This approach allowed for improved visualization of tumors while reducing background noise from non-target tissues . The results indicated that this compound could significantly enhance imaging sensitivity and specificity.

作用機序

TCO-PEG4-Acid exerts its effects through its functional groups:

Amide Bond Formation: The carboxylic acid group reacts with primary amines to form stable amide bonds.

Cycloaddition Reactions: The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition reactions with tetrazines, forming stable dihydropyridazine linkages.

類似化合物との比較

Similar Compounds

TCO-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a carboxylic acid.

TCO-PEG4-DBCO: Contains a DBCO group, used for strain-promoted azide-alkyne cycloaddition reactions.

Uniqueness

TCO-PEG4-Acid is unique due to its enhanced solubility in aqueous media and its ability to form stable amide bonds and participate in cycloaddition reactions, making it highly versatile for various scientific applications .

生物活性

TCO-PEG4-Acid (Trans-Cyclooctene-Polyethylene Glycol 4-Acid) is a bioorthogonal compound that has gained attention in the field of bioconjugation and targeted drug delivery due to its unique properties and applications. This article provides a detailed examination of its biological activity, including its mechanism of action, applications in medical imaging and therapeutics, and relevant case studies.

This compound is characterized by its amine-reactive nature, allowing it to form stable amide bonds with amine-containing molecules. Its structure enhances solubility in aqueous media, making it suitable for various biological applications. The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C20H35NO8 |

| Molecular Weight | 417.38 g/mol |

| Purity | >95% (HPLC) |

| Solubility | DMSO, DMF, DCM, THF |

| Storage | -20°C, desiccate |

This compound participates in the inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazines, a process that is highly selective and efficient. This bioorthogonal reaction allows for the conjugation of TCO-modified biomolecules with tetrazine-containing partners without the need for additional catalysts or reagents. The reaction kinetics are exceptional, with rate constants exceeding , making it one of the fastest bioorthogonal reactions available .

1. Cancer Imaging

This compound has been utilized in pretargeted PET imaging strategies. For instance, a study involving a TCO-conjugated anti-CD44v6 antibody demonstrated effective imaging of head-and-neck squamous cell carcinoma using radiolabeled tetrazines . The study highlighted the potential for this compound to facilitate specific targeting of cancer cells, improving imaging accuracy.

2. Drug Delivery Systems

The compound's ability to conjugate with various biomolecules has implications for targeted drug delivery systems. For example, this compound has been used to modify single-domain antibodies (sdAbs) for enhanced targeting of HER2-positive tumors. The modified sdAbs exhibited high affinity and specificity towards HER2, demonstrating the utility of this compound in therapeutic applications .

Case Study 1: In Vivo Imaging with this compound

In a study involving prostate cancer models, this compound was conjugated to a bombesin antagonist targeting the gastrin-releasing peptide receptor (GRPr). Following administration, imaging studies showed significant accumulation of the radiolabeled conjugate in tumor tissues compared to normal tissues, confirming the effectiveness of this compound in targeted imaging applications .

Case Study 2: Labeling Single Domain Antibodies

A method developed for labeling sdAbs with this compound demonstrated over 75% conjugation efficiency. This study illustrated that the labeled sdAbs maintained their binding affinity while significantly reducing kidney uptake compared to traditional labeling methods. This highlights the potential for this compound to enhance the pharmacokinetics of therapeutic antibodies .

特性

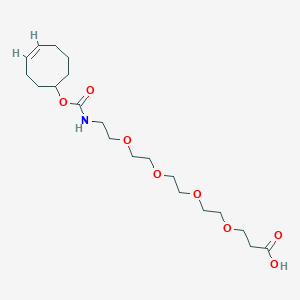

IUPAC Name |

3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNKSDUNMXNXDE-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。